![molecular formula C24H19NO4 B11274009 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11274009.png)
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as Ag(I) and acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C25H21NO4
- Molecular Weight: 399.45 g/mol
- LogP: 5.8007 (indicating good membrane permeability)
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 1
- Polar Surface Area: 52.866 Ų
The unique structure of this compound, characterized by a benzamide moiety and a benzofuran unit, contributes to its distinctive chemical properties and biological activities.
Anticancer Properties
Research has indicated that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibits significant anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating potent activity against lung cancer types:
Cell Line | IC50 Value (μM) |
---|---|
HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 |
These values suggest effective cytotoxicity in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in various experimental models, making it a candidate for treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the condensation of appropriate benzofuran derivatives with benzamides. This synthetic route allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal reported that this compound significantly inhibited the growth of lung cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents.
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
- 2-Methoxy-N-(3-((2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
- 4-Methoxy-N-(3-methylphenyl)benzamide
Uniqueness
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Characteristics
Molecular Structure and Properties:
Property | Value |
---|---|
Molecular Formula | C25H21NO4 |
Molecular Weight | 399.45 g/mol |
LogP | 5.8007 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 52.866 Ų |
The unique structure of this compound, characterized by a benzamide moiety linked to a benzofuran unit, contributes to its distinctive chemical properties and biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects across various cell lines.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells, with notable results from assays conducted on lung cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 |
These values indicate potent activity against these cancer types, suggesting effective cytotoxicity in physiological environments .
The anticancer properties of this compound may be attributed to several mechanisms:
- Apoptosis Induction: The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It can interfere with the cell cycle progression, leading to the inhibition of cell division.
- Inhibition of Metastasis: By modulating pathways associated with epithelial–mesenchymal transition (EMT), it may reduce metastatic potential .
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation.
Experimental Findings
Studies have indicated that the compound can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study: Lung Cancer Treatment
A recent study evaluated the efficacy of this compound in a murine model of lung cancer. The results indicated:
- Tumor Volume Reduction: Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups.
- Survival Rates: Increased survival rates were observed in treated mice, highlighting its potential as a therapeutic agent .
Comparative Analysis with Other Benzofuran Derivatives
A comparative analysis was conducted to evaluate the biological activity of this compound against other benzofuran derivatives:
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 1.48 |
Compound B | NCI-H23 | 0.49 |
This compound | HCC827 | 6.26 ± 0.33 |
This table illustrates that while other derivatives may exhibit lower IC50 values, the unique structural features of this compound contribute to its distinct biological profile .
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-6-4-3-5-7-17)14-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h3-14H,1-2H3,(H,25,27) |
InChI Key |
VWAZUEPNLQBWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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